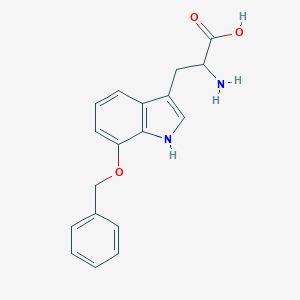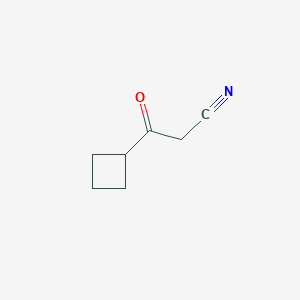
3-Cyclobutyl-3-oxopropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Cyclobutyl-3-oxopropanenitrile often involves innovative methodologies, such as the use of tin(IV) chloride-mediated reactions or cycloaddition processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been converted to 2,4,5-trisubstituted oxazoles in the presence of nitriles and tin(IV) chloride, showcasing a method that might be relevant for synthesizing related structures (Selvi & Srinivasan, 2014).
Molecular Structure Analysis
The structural analysis of compounds similar to 3-Cyclobutyl-3-oxopropanenitrile is crucial for understanding their reactivity and potential applications. X-ray crystallography has been employed to confirm the structures of synthesized compounds, providing insights into their molecular frameworks (Garve et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving cyclopropanes and nitriles, relevant to the synthesis and functionalization of 3-Cyclobutyl-3-oxopropanenitrile, have been extensively studied. Formal [3 + 2] cycloadditions of cyclopropane 1,1-diesters with nitriles offer an efficient route to pyrrolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry (Cui, Ren, & Wang, 2014).
Applications De Recherche Scientifique
Oxidative Cyclizations and Synthesis of Heterocycles
3-Oxopropanenitriles, including structures similar to 3-Cyclobutyl-3-oxopropanenitrile, have been utilized in oxidative cyclizations to synthesize heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to produce 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. This approach has been demonstrated to be effective in synthesizing diverse heterocyclic frameworks with potential utility in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Electrophilic Cyanoacetylation
Another significant application is the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method provides a straightforward and efficient route to synthesize a variety of heterocyclic 3-oxopropanenitriles, demonstrating the versatility of this compound class in constructing complex molecular architectures (Andicsová-Eckstein, Kozma, & Végh, 2016).
Radical Cyclization
Studies have also explored the radical cyclization of 3-oxopropanenitriles and alkenes with cerium(IV) ammonium nitrate in ether solvents, highlighting the potential of these reactions in generating diverse cyclic compounds. Such reactions underscore the utility of 3-oxopropanenitriles in synthetic organic chemistry, particularly in the construction of cyclic structures through radical processes (Yılmaz, 2011).
Synthesis of Heterocyclic Compounds
The reactivity of 3-oxopropanenitriles has been extensively investigated for the synthesis of different heterocyclic compounds. These studies have shown that 3-oxopropanenitriles can serve as precursors for various heterocyclic frameworks, highlighting their importance in synthetic chemistry and potential applications in developing novel compounds with diverse biological activities (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclobutyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJYSJUMDLMTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551370 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-oxopropanenitrile | |
CAS RN |
118431-89-3 | |
| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

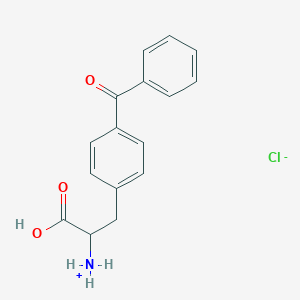
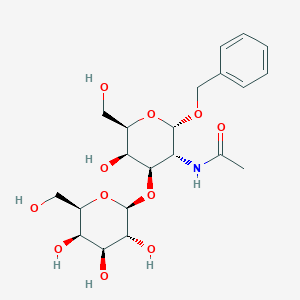
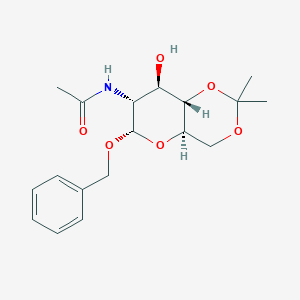
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

